[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol
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Description
“[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 2580207-31-2 . It is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I, which plays a crucial role in the transcription of ribosomal RNA (rRNA).
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H11F3O/c1-6(4-11)2-5(3-6)7(8,9)10/h5,11H,2-4H2,1H3 . The molecular weight of this compound is 168.16 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Mechanism of Action
As a small molecule inhibitor of RNA polymerase I, “[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol” likely interferes with the transcription of ribosomal RNA (rRNA), which is crucial for protein synthesis.
Safety and Hazards
“[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol” is classified as a hazardous substance. It has the following hazard statements: H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c1-6(4-11)2-5(3-6)7(8,9)10/h5,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVROQWCCLMUMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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